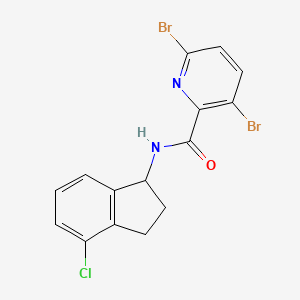

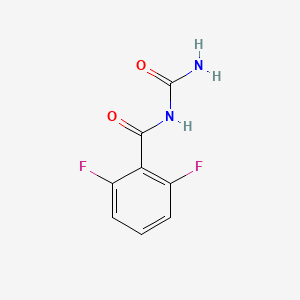

N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide belongs to a class of organic compounds known for their intricate molecular structures and potential biological activities. Compounds with similar structures have been extensively studied for their therapeutic potential and chemical properties.

Synthesis Analysis

The synthesis of compounds structurally related to this compound often involves complex reactions that carefully introduce functional groups to achieve desired properties. These processes might include condensation reactions, the use of coupling agents for amide bond formation, and protection-deprotection strategies for sensitive functional groups (Zhou et al., 2008).

科学的研究の応用

Histone Deacetylase Inhibition and Anticancer Activity

Research has identified compounds similar to N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide as histone deacetylase (HDAC) inhibitors. These compounds have shown significant antitumor activity and potential as anticancer drugs. For example, MGCD0103, a related compound, selectively inhibits HDACs 1-3 and 11 and has entered clinical trials due to its promising anticancer properties (Zhou et al., 2008).

Capillary Electrophoresis for Substance Analysis

Studies have utilized capillary electrophoresis for the separation and analysis of substances related to this compound. This technique is effective in quality control and analysis of related compounds (Ye et al., 2012).

Polymer Synthesis and Modification

Research on homopolymers related to this compound has been conducted. For instance, the synthesis of homopolymers using reversible addition−fragmentation chain transfer (RAFT) polymerization demonstrates applications in materials science (Mori et al., 2005).

Drug Design and Anticancer Evaluation

Several benzamide derivatives have been designed and synthesized, displaying moderate to excellent anticancer activity. This showcases the compound's relevance in drug design and therapeutic applications (Ravinaik et al., 2021).

Chemical Synthesis and Biological Interest

The chemical synthesis of N-benzoylation compounds related to this compound has been explored, with the resultant compounds showing biological interest. This area of research highlights the compound's significance in synthetic chemistry and biology (Singh et al., 2017).

特性

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-16-10-11-21(20(14-16)24(30)17-6-3-2-4-7-17)26-25(31)18-8-5-9-19(15-18)27-22(28)12-13-23(27)29/h2-11,14-15H,12-13H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMOWWRDGMJGSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)

![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)